1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trichloromethoxy group attached to the benzene ring. The molecular formula is C7H2BrCl4FO, and it has a molecular weight of 342.80 g/mol .
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with halogen atoms. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine under controlled temperature and pressure .
Industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the halogen and trichloromethoxy groups sequentially. The use of catalysts and specific reaction conditions can optimize the yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biphenyl derivatives
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed from these reactions are often biphenyl derivatives and other substituted benzene compounds .
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The presence of multiple halogen atoms and the trichloromethoxy group can influence its binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: This compound lacks the trichloromethoxy group and has a simpler structure.
1-Bromo-4-fluorobenzene: This compound has only bromine and fluorine substituents, making it less complex.
4-Bromobenzotrifluoride: This compound contains a trifluoromethyl group instead of the trichloromethoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of multiple halogen atoms and the trichloromethoxy group, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl4FO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGVEKKBZKCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl4FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.